molecular formula C15H32N2 B5159666 N-cyclooctyl-N',N'-diethyl-N-methylethane-1,2-diamine

N-cyclooctyl-N',N'-diethyl-N-methylethane-1,2-diamine

Cat. No.: B5159666
M. Wt: 240.43 g/mol
InChI Key: NFJGXGZJTBCVSR-UHFFFAOYSA-N
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Description

N-cyclooctyl-N’,N’-diethyl-N-methylethane-1,2-diamine: is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclooctyl group, two ethyl groups, and a methyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’,N’-diethyl-N-methylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the alkylation of ethane-1,2-diamine with cyclooctyl bromide, followed by subsequent alkylation with diethyl sulfate and methyl iodide. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation reactions. The reactions are usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-cyclooctyl-N’,N’-diethyl-N-methylethane-1,2-diamine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’,N’-diethyl-N-methylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Secondary or primary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-cyclooctyl-N’,N’-diethyl-N-methylethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a biological probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized as an intermediate in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’,N’-diethyl-N-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can act as a chelating agent, forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-N’-methylethane-1,2-diamine
  • N-cyclooctyl-N’,N’-dimethylethane-1,2-diamine
  • N-cyclooctyl-N’,N’-diethylpropane-1,3-diamine

Uniqueness

N-cyclooctyl-N’,N’-diethyl-N-methylethane-1,2-diamine is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-cyclooctyl-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2/c1-4-17(5-2)14-13-16(3)15-11-9-7-6-8-10-12-15/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJGXGZJTBCVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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